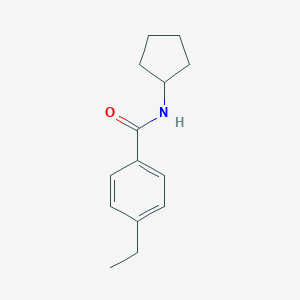

N-cyclopentyl-4-ethylbenzamide

説明

N-Cyclopentyl-4-ethylbenzamide is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and an ethyl substituent at the para position of the benzoyl ring. Benzamide derivatives are widely studied for their versatility in medicinal chemistry, often serving as intermediates or bioactive agents due to their hydrogen-bonding capacity and tunable substituent effects .

特性

分子式 |

C14H19NO |

|---|---|

分子量 |

217.31 g/mol |

IUPAC名 |

N-cyclopentyl-4-ethylbenzamide |

InChI |

InChI=1S/C14H19NO/c1-2-11-7-9-12(10-8-11)14(16)15-13-5-3-4-6-13/h7-10,13H,2-6H2,1H3,(H,15,16) |

InChIキー |

CMOAQQQAAXXXDG-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2CCCC2 |

正規SMILES |

CCC1=CC=C(C=C1)C(=O)NC2CCCC2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Benzamide Derivatives

The following analysis compares N-cyclopentyl-4-ethylbenzamide (hypothetical structure) to five analogous compounds, focusing on substituent effects, molecular properties, and synthetic relevance.

Substituent Effects on the Benzamide Core

4-Ethyl-N-phenylbenzamide (CAS: 84270-05-3):

- Substituents : Ethyl group at the para position of the benzoyl ring; phenyl group on the amide nitrogen.

- Molecular Weight : 225.29 g/mol.

- Key Features : The ethyl group enhances lipophilicity compared to unsubstituted benzamides, while the phenyl substituent may restrict conformational flexibility. This compound is frequently cited in synthetic route optimizations, with 10+ articles guiding its preparation .

- 4-Bromo-N-(2-nitrophenyl)benzamide: Substituents: Bromine at the para position of the benzoyl ring; 2-nitrophenyl group on the amide nitrogen. Key Features: The electron-withdrawing nitro and bromo groups increase reactivity in nucleophilic substitution reactions.

- 4-tert-Butyl-N-(4-ethoxyphenyl)benzamide: Substituents: tert-Butyl group on the benzoyl ring; 4-ethoxyphenyl group on the amide nitrogen. Molecular Weight: ~325.43 g/mol (estimated from C21H25NO2). The ethoxy group contributes to solubility via polar interactions .

Functional Group Variations on the Amide Nitrogen

- N-Ethyl-4-[(methylsulfonyl)amino]benzamide (VWY ligand): Substituents: Ethyl group on the amide nitrogen; methylsulfonylamino group at the benzoyl para position. Molecular Weight: 242.30 g/mol. Key Features: The sulfonyl group introduces strong hydrogen-bond acceptor sites, making it a candidate for protein-ligand interactions. Its systematic synthesis and characterization are documented in crystallographic databases .

- N,N-Diethyl-4-nitrobenzamide: Substituents: Diethyl groups on the amide nitrogen; nitro group at the benzoyl para position. Key Features: The nitro group enhances electrophilicity, facilitating reduction reactions. The diethyl substitution may lower melting points compared to mono-substituted analogs .

Data Table: Comparative Analysis of Benzamide Derivatives

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo) increase reactivity but reduce solubility, whereas electron-donating groups (e.g., ethoxy) enhance polarity .

- Steric Considerations : Bulky substituents like tert-butyl improve metabolic stability but may complicate synthetic accessibility .

- Biological Relevance : Sulfonyl and nitro groups are critical in designing enzyme inhibitors, as seen in the VWY ligand’s interaction with proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。